3,5-Difluoro-DL-phenylalanine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

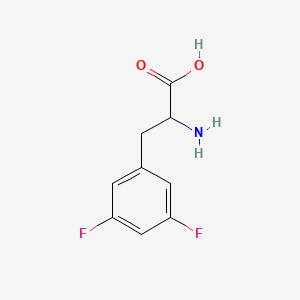

2-amino-3-(3,5-difluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGMPXZFCIHYIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371798 |

Source

|

| Record name | 3,5-difluoro-dl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32133-37-2 |

Source

|

| Record name | 3,5-Difluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32133-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-difluoro-dl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32133-37-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3,5-Difluoro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-DL-phenylalanine is a synthetic amino acid that has garnered significant interest in the fields of medicinal chemistry, drug development, and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical properties that can enhance the metabolic stability, binding affinity, and overall efficacy of peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination and a visualization of a common synthetic workflow.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | PubChem |

| Molecular Weight | 201.17 g/mol | PubChem[1] |

| Melting Point | 269.5-273.5 °C (literature) | ChemWhat |

| Boiling Point | Decomposes before boiling (expected) | N/A |

| pKa (Carboxylic Acid) | ~1.8-2.2 (estimated) | Based on Phenylalanine[2] |

| pKa (Amine) | ~9.1-9.2 (estimated) | Based on Phenylalanine[2] |

| logP (octanol/water) | -1.2 (Computed for L-enantiomer) | PubChem[1] |

| Solubility | Slightly soluble in water, methanol, and DMSO | ChemicalBook |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

A small amount of finely powdered, dry this compound is packed into a glass capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point of the sample. A sharp melting range (typically < 2 °C) is indicative of high purity.

LogP Determination by Shake-Flask Method using ¹⁹F NMR

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. For fluorinated compounds, ¹⁹F NMR offers a highly sensitive and direct method for determining logP.

Methodology:

-

A standard solution of this compound is prepared in n-octanol.

-

An equal volume of water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) is added to the n-octanol solution in a sealed vial.

-

The biphasic mixture is shaken vigorously for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure that equilibrium is reached.

-

The mixture is then centrifuged to achieve complete separation of the n-octanol and aqueous layers.

-

A precise aliquot is carefully removed from each layer.

-

The concentration of this compound in each aliquot is determined using ¹⁹F NMR spectroscopy, by integrating the signal corresponding to the fluorine atoms against a known internal standard.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is then calculated as the base-10 logarithm of P.

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of the carboxylic acid and amino groups are fundamental to understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor interactions.

Methodology:

-

A solution of this compound of known concentration is prepared in deionized water.

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the titration curve. The pKa of the carboxylic acid group is the pH at which half of the volume of titrant required to neutralize the first acidic proton has been added. The pKa of the amino group is the pH at the midpoint between the first and second equivalence points.

Synthetic Workflow Visualization

The synthesis of fluorinated amino acids like this compound often involves a multi-step process. The following diagram illustrates a generalized workflow for the synthesis of a fluorinated phenylalanine derivative, which is a common task for researchers in this field.

References

3,5-Difluoro-DL-phenylalanine: A Technical Overview of Structure and Molecular Geometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-DL-phenylalanine is a synthetic amino acid derivative of phenylalanine characterized by the substitution of hydrogen atoms with fluorine at the 3 and 5 positions of the phenyl ring. This modification imparts unique physicochemical properties to the molecule, influencing its conformation, electronic distribution, and potential biological activity. Its incorporation into peptides and proteins is a strategy employed in medicinal chemistry to enhance stability, modulate binding affinity, and probe biological interactions. This technical guide provides a comprehensive overview of the structure and molecular geometry of this compound, drawing upon available data for related compounds to infer its structural characteristics.

Chemical Identity

A summary of the key identifiers for this compound is presented in the table below.

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | 2-Amino-3-(3,5-difluorophenyl)propanoic acid |

| CAS Number | 32133-37-2 |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol |

| Canonical SMILES | C1=C(C=C(C=C1F)F)CC(C(=O)O)N |

Molecular Structure and Geometry

The molecule consists of a central chiral alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3,5-difluorobenzyl side chain. The presence of the amino and carboxyl groups allows for the formation of zwitterions in solution.

Predicted Effects of Fluorination on Molecular Geometry:

The introduction of two fluorine atoms at the meta positions of the phenyl ring is expected to have the following effects on the molecular geometry compared to native phenylalanine:

-

Carbon-Fluorine Bond Length: The C-F bond is a strong, short bond, typically around 1.35 Å in aromatic systems.

-

Aromatic Ring Geometry: The C-C bond lengths within the aromatic ring are expected to be slightly altered due to the high electronegativity of fluorine. The C-C bonds adjacent to the C-F bonds may be marginally shorter.

-

Bond Angles: The C-C-F bond angles will be approximately 120°, consistent with sp² hybridization of the carbon atoms in the phenyl ring. The C-C-C angles within the ring may show minor deviations from the ideal 120° of a perfect hexagon to accommodate the steric and electronic effects of the fluorine substituents.

-

Side Chain Conformation: The torsional angles defining the orientation of the 3,5-difluorophenyl ring relative to the amino acid backbone (χ1 and χ2) will be influenced by the steric bulk and electronic properties of the fluorine atoms.

For comparative purposes, the following table presents typical bond lengths and angles for the parent amino acid, L-phenylalanine, as determined by experimental methods.

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths (Å) | Cα - Cβ | 1.53 |

| Cβ - Cγ | 1.51 | |

| Cγ - Cδ1 | 1.39 | |

| Cδ1 - Cδ2 | 1.39 | |

| Cα - N | 1.47 | |

| Cα - C' | 1.53 | |

| C' - O | 1.25 | |

| C' - OXT | 1.25 | |

| Bond Angles (°) | N - Cα - C' | 111 |

| N - Cα - Cβ | 110 | |

| C' - Cα - Cβ | 110 | |

| Cα - Cβ - Cγ | 114 | |

| Dihedral Angles (°) | χ1 (N-Cα-Cβ-Cγ) | -60, 180, 60 |

| χ2 (Cα-Cβ-Cγ-Cδ1) | ~90 |

Note: These are representative values for L-phenylalanine in a peptide context and can vary depending on the specific environment and conformation.

Experimental and Computational Methodologies

The determination of the precise molecular geometry of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols:

-

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of crystalline compounds. The process involves:

-

Crystallization: Growing single crystals of the compound of sufficient size and quality.

-

Data Collection: Mounting a crystal on a goniometer and exposing it to a focused beam of X-rays. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles are derived and refined.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not providing a complete 3D structure in the same way as X-ray crystallography, NMR spectroscopy can provide valuable information about the conformation of the molecule in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide distance constraints between atoms, which can be used to build a model of the molecular structure.

Computational Chemistry:

-

Geometry Optimization: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and ab initio calculations can be used to predict the lowest energy conformation (the most stable structure) of the molecule. These calculations solve the Schrödinger equation for the molecule to find the arrangement of atoms that minimizes the total energy. The output provides optimized bond lengths, bond angles, and dihedral angles.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers and drug development professionals.

-

Peptide and Protein Design: Incorporation of this fluorinated amino acid can enhance the metabolic stability of peptides by blocking sites of enzymatic degradation. The electron-withdrawing nature of the fluorine atoms can also modulate the pKa of nearby functional groups and influence intermolecular interactions, such as cation-π and anion-π interactions, which are crucial for molecular recognition and binding.

-

¹⁹F NMR Spectroscopy: The presence of the fluorine atoms provides a sensitive probe for ¹⁹F NMR studies. This allows for the investigation of the local environment of the fluorinated residue within a peptide or protein, providing insights into conformational changes upon ligand binding or other interactions.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the structural analysis of this compound, from its basic chemical identity to its application in more complex systems.

Conclusion

This compound represents a valuable building block in the field of medicinal chemistry and protein engineering. While a definitive experimental structure is not yet publicly available, a thorough understanding of its likely molecular geometry can be inferred from the structure of phenylalanine and the well-documented effects of fluorination. The strategic introduction of fluorine atoms imparts unique properties that can be exploited to design more stable and potent peptide-based therapeutics. Further experimental and computational studies on this molecule will undoubtedly provide deeper insights into its conformational preferences and its utility in drug discovery.

3,5-Difluoro-DL-phenylalanine: A Technical Overview of a Sparsely Characterized Phenylalanine Analog

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity and mechanism of action of 3,5-Difluoro-DL-phenylalanine. This guide, therefore, provides a broader context based on the known properties of other fluorinated and halogenated phenylalanine analogs. The information presented herein is intended to be illustrative and to guide future research directions.

Introduction

This compound is a derivative of the essential amino acid phenylalanine, where two hydrogen atoms on the phenyl ring have been substituted with fluorine atoms at the 3 and 5 positions.[1][2][3] Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. The introduction of fluorine can alter a compound's acidity, basicity, hydrophobicity, conformation, and metabolic stability.[4][5] While specific biological data for this compound is scarce, the known effects of other halogenated phenylalanine derivatives offer insights into its potential activities. This document aims to consolidate the available information and provide a framework for its potential investigation.

Potential Biological Activities and Mechanisms of Action

Based on studies of related compounds, this compound could potentially exhibit a range of biological activities. The introduction of fluorine atoms can significantly influence how the amino acid interacts with biological systems.[4][5]

Insights from Related Halogenated Phenylalanine Analogs

Studies on other halogenated phenylalanine derivatives, such as 3,5-dibromo-L-phenylalanine, have demonstrated modulation of glutamatergic transmission.[6] This analog has been shown to activate NMDA receptors, depress presynaptic glutamate (B1630785) release, and block AMPA/kainate receptors.[6] It is plausible that this compound could exert similar, albeit likely with different potency, effects on the glutamatergic system.

The table below summarizes the observed activities of a related halogenated phenylalanine analog, providing a potential framework for investigating this compound.

| Compound | Target | Activity | Quantitative Data | Reference |

| 3,5-Dibromo-L-phenylalanine | NMDA Receptor | Partial Agonist | EC50: 331.6 ± 78.6 µM | [6] |

| 3,5-Dibromo-L-phenylalanine | AMPA/Kainate Receptors | Antagonist | IC50 (for mEPSC frequency): 29.4 ± 4.3 µM | [6] |

This table presents data for a related compound due to the absence of specific data for this compound.

Experimental Protocols for Characterization

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols that could be adapted for its study.

General Workflow for Biological Characterization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 6. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 3,5-Difluoro-DL-phenylalanine in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3,5-Difluoro-DL-phenylalanine, a synthetic amino acid derivative of interest in pharmaceutical and biochemical research. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this document focuses on the requisite experimental protocols to enable researchers to generate this critical data in-house.

Introduction

This compound is a fluorinated analog of the essential amino acid phenylalanine. The introduction of fluorine atoms into the phenyl ring can significantly alter the physicochemical properties of the molecule, including its solubility, which is a critical parameter in drug development. Solubility impacts bioavailability, formulation, and in vitro testing, making its accurate determination a fundamental step in preclinical research.[1] This guide outlines the established methods for quantifying the solubility of this compound in various solvent systems.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is crucial for the design of solubility experiments.

| Property | Value | Source |

| Molecular Formula | C9H9F2NO2 | [2][3] |

| Molecular Weight | 201.17 g/mol | [2][3] |

| Melting Point | 269.5-273.5 °C | [3] |

| pKa (Predicted) | 2.20 ± 0.10 | [4] |

Note: The pKa value is for a similar compound, L-4-Fluorophenylalanine, and is provided as an estimate.

Solubility Data Presentation

Table 1: Experimentally Determined Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Aqueous Solvents | ||||

| Deionized Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| 0.1 M HCl | 25 | Data to be determined | Data to be determined | Shake-Flask |

| 0.1 M NaOH | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Organic Solvents | ||||

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for accurately determining the solubility of this compound.

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[5] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period.

Materials:

-

This compound powder

-

Selected aqueous and organic solvents

-

Stoppered flasks or vials (e.g., 2 mL tubes)[6]

-

Thermostatic shaker or incubator with temperature control[7]

-

Filtration apparatus (e.g., vacuum filter with 0.45 µm membrane filter) or centrifuge[6][8]

-

Analytical balance

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system[1][7]

Procedure:

-

Preparation: Add an excess amount of this compound to a series of stoppered flasks, each containing a known volume of the desired solvent.[5][6] It is important to ensure enough solid is present to form a suspension.[5]

-

Equilibration: Place the sealed flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C). The flasks should be agitated for a sufficient duration to reach equilibrium. A typical duration is 18-24 hours, though longer times may be necessary.[1][6][7]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution by either centrifugation or filtration through a membrane filter (e.g., 0.45 µm).[1][8]

-

Quantification:

-

Carefully remove an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.[1][7] A standard calibration curve should be prepared for accurate quantification.[1][6]

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

For ionizable compounds like amino acids, potentiometric titration can be a valuable method for solubility determination, particularly as a function of pH.[7][9] This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes.

Materials:

-

This compound

-

Standardized solutions of a strong acid (e.g., perchloric acid) and a strong base (e.g., NaOH)[9][10]

-

Suitable non-aqueous solvent (e.g., acetic acid) for enhancing basic character if needed[9]

-

Potentiometer with a suitable electrode system (e.g., a pair of antimony electrodes or a glass electrode)[9][10]

-

Buret and magnetic stirrer

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent, such as 0.1 M HCl, to ensure the compound is in its fully protonated state.[10]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.[10]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The equivalence points on the curve correspond to the pKa values of the amino acid. The solubility at different pH values can be calculated from the titration data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

References

- 1. enamine.net [enamine.net]

- 2. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Differential electrolytic potentiometric determination of some amino acids in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Advent of Fluorine: A Technical Guide to the Discovery and Synthesis of Fluorinated Phenylalanine Analogues

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and chemical biology. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and conformational properties of peptides and proteins.[1][2] This technical guide provides an in-depth exploration of the discovery and synthetic history of fluorinated phenylalanine analogues, offering a comprehensive resource for researchers in the field.

A Historical Perspective on Synthesis

The journey to create fluorinated analogues of phenylalanine has been marked by the development of increasingly sophisticated synthetic methodologies. Early approaches often involved harsh reaction conditions and resulted in racemic mixtures. However, the demand for enantiomerically pure fluorinated amino acids for applications in drug discovery and protein engineering has driven the innovation of highly selective and efficient synthetic routes.

Early Methods: The Erlenmeyer-Plöchl Azalactone Synthesis

One of the classical methods for the synthesis of α-amino acids, the Erlenmeyer-Plöchl synthesis, was adapted for the preparation of fluorinated phenylalanine analogues.[3][4] This method involves the condensation of an N-acylglycine (commonly hippuric acid) with a fluorinated benzaldehyde (B42025) in the presence of acetic anhydride (B1165640) to form an azlactone. Subsequent reduction and hydrolysis of the azlactone yield the desired fluorinated phenylalanine.[3] While historically significant, this method often requires harsh conditions and can lead to racemization.

Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of complex organic molecules, including fluorinated amino acids. The Negishi cross-coupling reaction, in particular, has proven to be a versatile and efficient method for the synthesis of a wide range of fluorinated phenylalanine derivatives.[5][6] This reaction typically involves the coupling of an organozinc reagent derived from a protected iodoalanine with a fluorinated aryl halide in the presence of a palladium catalyst.[6] The mild reaction conditions and high functional group tolerance of the Negishi coupling make it a powerful tool for accessing structurally diverse analogues.

Asymmetric Synthesis: The Chiral Auxiliary Approach

To address the critical need for enantiomerically pure fluorinated phenylalanine analogues, asymmetric synthetic methods have been extensively developed. One successful strategy employs a chiral nickel(II) complex of a Schiff base derived from glycine (B1666218) and a chiral amine.[7] Alkylation of this complex with a fluorinated benzyl (B1604629) halide proceeds with high diastereoselectivity, and subsequent hydrolysis affords the desired L- or D-amino acid in high enantiomeric excess.[7]

Enzymatic Synthesis: The Green Chemistry Approach

In recent years, enzymatic methods have gained prominence as environmentally friendly and highly selective alternatives for the synthesis of chiral molecules. Phenylalanine ammonia (B1221849) lyase (PAL) is an enzyme that catalyzes the reversible addition of ammonia to cinnamic acid to form phenylalanine.[8][9] By using fluorinated cinnamic acid derivatives as substrates, engineered PAL enzymes can be used to synthesize a variety of fluorinated phenylalanine analogues with high enantioselectivity under mild, aqueous conditions.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthetic methodologies described.

Table 1: Erlenmeyer-Plöchl Azalactone Synthesis of Fluorophenylalanine Analogues [5][12]

| Fluorinated Benzaldehyde | Product | Yield (%) |

| 4-Fluorobenzaldehyde (B137897) | 4-Fluorophenylalanine | 50-60 |

| 2,4-Difluorobenzaldehyde | 2,4-Difluorophenylalanine | 45-55 |

| Pentafluorobenzaldehyde | Pentafluorophenylalanine | 40-50 |

Table 2: Negishi Cross-Coupling for the Synthesis of Fluorophenylalanine Analogues [6][13][14]

| Fluorinated Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Yield (%) |

| 1-Fluoro-4-iodobenzene (B1293370) | (R)-N-Boc-3-iodoalanine methyl ester zincate | Pd₂(dba)₃ | SPhos | 70 |

| 1-Bromo-2,4-difluorobenzene | (R)-N-Boc-3-iodoalanine methyl ester zincate | Pd(OAc)₂ | P(o-Tol)₃ | 65 |

| 1-Iodo-2,3,4,5,6-pentafluorobenzene | (R)-N-Boc-3-iodoalanine methyl ester zincate | Pd₂(dba)₃ | SPhos | 75 |

Table 3: Asymmetric Synthesis using a Chiral Ni(II) Complex [7]

| Fluorinated Benzyl Halide | Product | Diastereomeric Excess (%) | Enantiomeric Excess (%) | Yield (%) |

| 4-Fluorobenzyl bromide | 4-Fluoro-L-phenylalanine | >95 | >98 | 85 |

| 2,6-Difluorobenzyl bromide | 2,6-Difluoro-L-phenylalanine | >95 | >98 | 82 |

| 3,4,5-Trifluorobenzyl bromide | 3,4,5-Trifluoro-L-phenylalanine | >95 | >98 | 80 |

Table 4: Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL) [8][9][10]

| Fluorinated Cinnamic Acid | Enzyme | Conversion (%) | Enantiomeric Excess (%) |

| 4-Fluorocinnamic acid | Engineered PAL | >95 | >99 (L) |

| 3,4-Difluorocinnamic acid | Engineered PAL | >90 | >99 (L) |

| 2-Fluorocinnamic acid | Engineered PAL | >85 | >99 (L) |

Experimental Protocols

General Protocol for Erlenmeyer-Plöchl Azalactone Synthesis of 4-Fluorophenylalanine

-

Azlactone Formation: A mixture of hippuric acid (1 equivalent), 4-fluorobenzaldehyde (1.1 equivalents), and anhydrous sodium acetate (B1210297) (1 equivalent) in acetic anhydride (3 equivalents) is heated at 100°C for 2 hours.

-

Hydrolysis and Reduction: The reaction mixture is cooled and the precipitated azlactone is collected by filtration. The azlactone is then refluxed with a mixture of red phosphorus and hydriodic acid to effect reduction of the double bond and hydrolysis of the amide and ester functionalities.

-

Purification: The reaction mixture is cooled, filtered, and the pH of the filtrate is adjusted to the isoelectric point of 4-fluorophenylalanine (around pH 6) to precipitate the product. The crude product is recrystallized from a water/ethanol mixture.

General Protocol for Negishi Cross-Coupling Synthesis of (S)-4-Fluorophenylalanine

-

Organozinc Reagent Formation: To a solution of (R)-N-Boc-3-iodoalanine methyl ester (1 equivalent) in anhydrous THF at -78°C is added n-butyllithium (1 equivalent). After stirring for 30 minutes, a solution of zinc chloride (1 equivalent) in THF is added, and the mixture is allowed to warm to room temperature.

-

Cross-Coupling: To the freshly prepared organozinc reagent is added 1-fluoro-4-iodobenzene (1.2 equivalents), Pd₂(dba)₃ (0.025 equivalents), and SPhos (0.05 equivalents). The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

General Protocol for Enzymatic Synthesis of L-4-Fluorophenylalanine

-

Reaction Setup: In a buffered aqueous solution (e.g., Tris-HCl, pH 8.5) containing a high concentration of ammonia (e.g., 5 M ammonium carbonate), 4-fluorocinnamic acid (substrate) is dissolved.

-

Enzymatic Conversion: The engineered phenylalanine ammonia lyase (PAL) enzyme is added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitoring and Work-up: The progress of the reaction is monitored by HPLC. Once the reaction reaches completion, the enzyme is removed by precipitation (e.g., by adding a water-miscible organic solvent) or by using immobilized enzyme. The supernatant is then acidified to precipitate the product, which is collected by filtration and can be further purified by recrystallization.

Visualizing Biological Impact and Experimental Processes

Signaling Pathway: Inhibition of Aminopeptidase (B13392206) N

Fluorinated phenylalanine analogues have been investigated as inhibitors of various enzymes, including aminopeptidase N (APN), a zinc-dependent metalloprotease involved in cell proliferation, and angiogenesis.[15] The following diagram illustrates the inhibitory effect of a fluorinated phenylalanine analogue on APN and its potential downstream consequences.

Caption: Inhibition of Aminopeptidase N signaling.

Experimental Workflow: Synthesis and Incorporation into Peptides

The following workflow outlines the key steps involved in the synthesis of a fluorinated phenylalanine analogue and its subsequent incorporation into a peptide using solid-phase peptide synthesis (SPPS).

Caption: Synthesis and peptide incorporation workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The effects of DL-p-fluorophenylalanine and L-3-nitrotyrosine on the growth and biochemistry of the Taper liver tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 10. Toward a scalable synthesis and process for EMA401. Part III: Using an engineered phenylalanine ammonia lyase enzyme to synthesize a non-natural phenylalanine derivative - OAK Open Access Archive [oak.novartis.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Difluoro-DL-phenylalanine: A Building Block Awaiting Therapeutic Exploration

For Immediate Release

Shanghai, China – December 5, 2025 – Despite the growing interest in fluorinated amino acids within drug discovery, a comprehensive review of scientific literature reveals a notable absence of established therapeutic applications for 3,5-Difluoro-DL-phenylalanine. Currently, this compound is primarily recognized and utilized as a specialized building block in peptide and small molecule synthesis, offering chemical stability and unique conformational properties to novel molecular entities.

While direct biological data on this compound is scarce, the broader class of halogenated phenylalanine derivatives has shown promise in modulating critical biological pathways. Researchers are encouraged to investigate whether this compound exhibits similar activities, which could unlock its potential in various therapeutic areas.

Current Status and Research Gaps

This compound is a commercially available synthetic amino acid derivative.[1][2] Its primary utility lies in its incorporation into peptides and other complex molecules during the drug design and development process.[3] The introduction of fluorine atoms can enhance metabolic stability and modify the electronic properties of the parent molecule, potentially leading to improved pharmacokinetic profiles and target binding affinities.[4]

However, a thorough search of existing scientific databases and patent literature did not yield any in-depth studies detailing specific therapeutic applications, mechanisms of action, or in vivo efficacy for this compound itself. This represents a significant knowledge gap and an opportunity for future research.

Insights from Related Halogenated Phenylalanine Analogs

While data on the difluoro- derivative is lacking, studies on other halogenated phenylalanines provide a potential roadmap for investigation. For instance, 3,5-dibromo-L-phenylalanine has been shown to exhibit neuroprotective effects by modulating glutamatergic synaptic transmission.[5] This compound acts on multiple targets, including NMDA and AMPA/kainate receptors, suggesting that halogenation of the phenyl ring can confer significant neuromodulatory activity.[5]

Given these findings, a logical starting point for investigating the therapeutic potential of this compound would be to explore its effects on the central nervous system, particularly in the context of neurodegenerative diseases or psychiatric disorders where glutamate (B1630785) signaling is implicated.

Potential Research Directions and Methodologies

To elucidate the therapeutic potential of this compound, a systematic research approach is warranted. The following experimental workflow outlines a potential path forward for researchers in this area.

Caption: A potential workflow for evaluating the therapeutic applications of this compound.

Conclusion

This compound represents an intriguing but largely unexplored molecule from a therapeutic standpoint. While its current role is confined to that of a synthetic tool, the biological activities of its halogenated cousins suggest a latent potential waiting to be uncovered. Future research efforts directed at systematic screening and mechanistic studies are essential to determine if this fluorinated amino acid can transition from a chemical curiosity to a clinically relevant therapeutic agent. The scientific community is encouraged to undertake these investigations to fully realize the potential of this and other novel fluorinated compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chirality and Stereoisomers of 3,5-Difluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorophenylalanine is a non-canonical amino acid that has garnered significant interest in medicinal chemistry and drug development. The introduction of two fluorine atoms onto the phenyl ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and target-binding interactions. This guide provides an in-depth exploration of the chirality and stereoisomers of 3,5-Difluorophenylalanine, covering its synthesis, chiral separation, and characterization. Furthermore, it delves into the potential biological activities of its enantiomers, with a focus on the modulation of glutamate (B1630785) receptor signaling, drawing parallels from structurally similar compounds.

Introduction to 3,5-Difluorophenylalanine

3,5-Difluorophenylalanine is a synthetic derivative of the essential amino acid phenylalanine. Its structure is characterized by the presence of a chiral alpha-carbon, leading to the existence of two stereoisomers: L-3,5-Difluorophenylalanine and D-3,5-Difluorophenylalanine. The strategic placement of fluorine atoms on the aromatic ring can significantly influence the molecule's conformation and electronic properties, making it a valuable building block for the design of novel peptides and small molecule therapeutics.[1][2][3] The incorporation of this fluorinated amino acid can enhance metabolic stability by blocking sites of enzymatic degradation and can modulate binding affinity and selectivity for biological targets.[2][3]

Stereoisomers of 3,5-Difluorophenylalanine

The presence of a single stereocenter at the α-carbon results in two enantiomers of 3,5-Difluorophenylalanine. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities.

Caption: The enantiomers of 3,5-Difluorophenylalanine.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 3,5-Difluorophenylalanine is crucial for its application in drug development. Both asymmetric synthesis and the resolution of racemic mixtures are employed to obtain the desired stereoisomer.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer. Common strategies include the use of chiral auxiliaries or catalysts.

-

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to an achiral substrate to direct the stereochemical outcome of a reaction. For the synthesis of α-amino acids, Evans oxazolidinones and Schöllkopf bis-lactim ethers are commonly used chiral auxiliaries.[4] The general workflow involves the alkylation of the chiral auxiliary-bearing substrate with 3,5-difluorobenzyl bromide, followed by the removal of the auxiliary to yield the desired enantiomer of 3,5-Difluorophenylalanine.

-

Chiral Ni(II) Complexes: Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand can be used for the asymmetric synthesis of α-amino acids.[3] This method allows for the stereoselective alkylation of the glycine moiety with 3,5-difluorobenzyl halide, followed by decomplexation to afford the enantiomerically enriched amino acid.[3]

Resolution of Racemic Mixtures

Racemic 3,5-Difluorophenylalanine can be synthesized, and the enantiomers subsequently separated.

-

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture.[5] For instance, the enzymatic hydrolysis of a racemic ester of 3,5-Difluorophenylalanine can yield one enantiomer as the carboxylic acid and the other as the unreacted ester, which can then be separated.[5]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6][7][8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Caption: General workflow for the synthesis and separation of 3,5-Difluorophenylalanine stereoisomers.

Physicochemical and Spectroscopic Characterization

The characterization of the stereoisomers of 3,5-Difluorophenylalanine is essential to confirm their identity and purity. Key analytical techniques include polarimetry, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

| Property | L-3,5-Difluorophenylalanine | D-3,5-Difluorophenylalanine | Reference(s) |

| Molecular Formula | C₉H₉F₂NO₂ | C₉H₉F₂NO₂ | [8] |

| Molecular Weight | 201.17 g/mol | 201.17 g/mol | [8] |

| Specific Rotation [α]D | Data not available | Data not available |

Protected Amino Acid Derivatives

| Compound | Specific Rotation [α]D (20°C) | Conditions | Reference(s) |

| Fmoc-D-3,5-difluoro-phenylalanine | +43 ± 2° | c=1 in DMF | [1] |

Spectroscopic Data: While specific NMR spectra for 3,5-Difluorophenylalanine are not detailed in the readily available literature, the expected 1H and 13C NMR spectra would show characteristic signals for the aromatic protons and carbons with splitting patterns due to fluorine-carbon and fluorine-proton coupling.[9][10][11] Mass spectrometry would confirm the molecular weight of the compound.

Biological Activity and Potential Applications

The incorporation of fluorinated amino acids into peptides and other bioactive molecules is a well-established strategy to enhance their therapeutic properties. The unique electronic nature of the C-F bond can lead to improved metabolic stability, increased binding affinity, and altered receptor selectivity.

Potential Modulation of Glutamate Receptors

While direct experimental data on the biological activity of 3,5-Difluorophenylalanine is limited, studies on the structurally analogous compound, 3,5-dibromo-L-phenylalanine, provide valuable insights into its potential mechanism of action. 3,5-dibromo-L-phenylalanine has been shown to be a modulator of glutamatergic transmission, acting as a partial agonist at the NMDA receptor and an antagonist at the AMPA/kainate receptors.[12][13]

Table of Biological Activity for 3,5-dibromo-L-phenylalanine

| Target | Activity | Value (µM) | Assay Conditions | Reference(s) |

| NMDA Receptor | Partial Agonist (EC₅₀) | 331.6 ± 78.6 | Rat cerebrocortical cultured neurons (patch-clamp) | [12] |

| AMPA/kainate Receptor | Antagonist (IC₅₀) | 29.4 ± 4.3 | Rat cerebrocortical cultured neurons (patch-clamp) | [12] |

Given the similar electron-withdrawing nature of fluorine and bromine, it is plausible that 3,5-Difluorophenylalanine enantiomers could also interact with glutamate receptors, potentially offering a novel approach for the treatment of neurological disorders where glutamatergic signaling is dysregulated.

Caption: Hypothesized modulation of glutamate receptors by 3,5-Difluorophenylalanine.

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of 3,5-Difluorophenylalanine are not explicitly provided in a single source in the reviewed literature. However, based on general methods for analogous compounds, the following outlines can be proposed.

General Protocol for Racemic Synthesis via Erlenmeyer-Azlactone Synthesis

This method involves the condensation of an aldehyde with an N-acylglycine in the presence of acetic anhydride (B1165640).[2]

-

Azlactone Formation: 3,5-Difluorobenzaldehyde is reacted with N-acetylglycine and acetic anhydride in the presence of a weak base (e.g., sodium acetate) to form the corresponding azlactone.

-

Hydrolysis: The azlactone is hydrolyzed under acidic or basic conditions to yield the α,β-unsaturated N-acylamino acid.

-

Reduction: The double bond is reduced, for example, by catalytic hydrogenation, to give racemic N-acetyl-3,5-difluorophenylalanine.

-

Deprotection: The N-acetyl group is removed by hydrolysis to yield racemic 3,5-Difluorophenylalanine.

General Protocol for Enzymatic Kinetic Resolution

This protocol is based on the selective enzymatic hydrolysis of a racemic ester.[5]

-

Esterification: Racemic 3,5-Difluorophenylalanine is esterified (e.g., to the methyl or ethyl ester) using standard methods.

-

Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer system, and a lipase (B570770) (e.g., Candida antarctica lipase B) is added. The reaction is monitored for conversion (typically to ~50%).

-

Separation: The reaction mixture is worked up to separate the resulting carboxylic acid (one enantiomer) from the unreacted ester (the other enantiomer).

-

Hydrolysis of Unreacted Ester: The unreacted ester is hydrolyzed under non-enzymatic conditions to yield the other enantiomer of 3,5-Difluorophenylalanine.

General Protocol for Chiral HPLC Separation

The separation of enantiomers requires a chiral stationary phase.[6][7][8]

-

Column Selection: A suitable chiral column is selected, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose) or a macrocyclic glycopeptide (e.g., teicoplanin).

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the two enantiomers.

-

Analysis: The racemic mixture of 3,5-Difluorophenylalanine (or a derivatized form) is injected onto the column, and the retention times of the two enantiomers are determined.

Conclusion

The stereoisomers of 3,5-Difluorophenylalanine represent valuable tools for medicinal chemists and drug development professionals. Their unique properties, imparted by the difluoro substitution, offer opportunities to fine-tune the pharmacological profiles of peptide and small molecule drug candidates. While detailed experimental protocols and comprehensive biological activity data for 3,5-Difluorophenylalanine itself are not extensively documented in publicly available literature, the general synthetic and analytical methods for fluorinated amino acids provide a strong foundation for its preparation and characterization. The observed biological effects of the analogous 3,5-dibromo-L-phenylalanine on glutamate receptors suggest a promising avenue for future research into the therapeutic potential of 3,5-Difluorophenylalanine enantiomers in the context of neurological disorders. Further investigation is warranted to fully elucidate the specific properties and biological activities of each stereoisomer.

References

- 1. Enantioselective synthesis of (S)-3-carboxy-4-((carboxy)difluoromethyl)phenylalanine in protected form and its incorporation into a PTP-1B-directed tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. rsc.org [rsc.org]

- 10. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,5-Difluoro-D-phenylalanine(266360-63-8) 1H NMR spectrum [chemicalbook.com]

- 12. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of Fluorine Substitution on Phenylalanine's Properties

The strategic introduction of fluorine into amino acids, particularly phenylalanine, has become a cornerstone of modern medicinal chemistry and chemical biology. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][2][3] This guide provides a comprehensive overview of the effects of fluorine substitution on phenylalanine, detailing its impact on properties, experimental methodologies for its use, and its applications in drug discovery and biomedical research.

Impact on Physicochemical Properties

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine instigates significant changes in its electronic and physical properties. These alterations are fundamental to the diverse applications of fluorinated phenylalanine analogs. The introduction of fluorine can modulate acidity, basicity, hydrophobicity, conformation, and bioavailability.[1][4]

| Property | Analog | Value | Source |

| pKa (Strongest Acidic) | 4-Fluoro-L-phenylalanine | 1.86 | ChemAxon |

| L-3-fluorophenylalanine | 2.10 | [5] | |

| pKa (Strongest Basic) | 4-Fluoro-L-phenylalanine | 9.45 | ChemAxon |

| L-3-fluorophenylalanine | 8.98 | [5] | |

| logP (Lipophilicity) | 4-Fluoro-L-phenylalanine | -1.5 | ALOGPS |

| p-Fluorophenylalanine | -1.9 | PubChem[6] | |

| Molecular Weight ( g/mol ) | p-Fluorophenylalanine | 183.18 | PubChem[6] |

| L-3-fluorophenylalanine | 181.18 | [5] | |

| Polar Surface Area (Ų) | 4-Fluoro-L-phenylalanine | 63.32 | ChemAxon |

| p-Fluorophenylalanine | 63.3 | PubChem[6] |

Effects on Protein Structure and Stability

Incorporating fluorinated phenylalanine into peptides and proteins can have profound effects on their structure and stability. The specific impact often depends on the position and number of fluorine atoms.[1][7]

-

Enhanced Stability : The replacement of hydrocarbon amino acids with highly fluorinated versions like (S)-pentafluorophenylalanine (Pff) can significantly increase protein stability, a phenomenon known as the "fluoro-stabilization effect".[1][8] This enhanced stability extends to thermal unfolding, chemical denaturation, and resistance to proteolytic degradation.[1][9] This is crucial for therapeutic proteins and peptide-based vaccines, as it can increase their shelf life and in vivo duration of action.[1][2]

-

Conformational Influence : Fluorination can modulate the conformation of peptides.[1] Studies have shown that fluoro-amino acids tend to favor the formation of β-sheets over α-helices.[8] The altered electrostatic properties of the fluorinated aromatic ring can also disrupt or modify critical interactions, such as cation–π interactions, which are important for protein folding and ligand binding.[1][10]

Biological Activity and Key Applications

The modified properties of fluorinated phenylalanine analogs have been leveraged in various fields, from drug design to molecular imaging.

Drug Design and Development

Fluorinated phenylalanines are valuable building blocks in the synthesis of novel pharmaceuticals.[11] Their incorporation can lead to:

-

Improved Metabolic Stability : The strong C-F bond can block sites of metabolism by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles.[2][12]

-

Enhanced Binding Affinity : The altered electronic nature of the fluorinated phenyl ring can lead to new, favorable interactions within a protein's binding pocket, such as dipolar interactions, enhancing binding affinity.[13]

-

Increased Bioavailability : By modulating lipophilicity and metabolic stability, fluorine substitution can improve a drug candidate's overall bioavailability.[1][2]

A notable example is Melphalan flufenamide , a dipeptide containing L-p-fluorophenylalanine, which is used in the treatment of multiple myeloma.[14]

Positron Emission Tomography (PET) Imaging

Radioactively labeled fluorinated phenylalanines, particularly those with the positron-emitting isotope ¹⁸F, are important tracers for PET imaging, especially in oncology.[1][3] Amino acid-based tracers are effective for imaging tumor metabolism.[15] For instance, p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP) has shown potential for tumor imaging, with uptake mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[15][16]

Enzyme Inhibition

Fluorinated phenylalanine derivatives can act as potent enzyme inhibitors.[1][3] The altered stereoelectronic properties can lead to tighter binding to an enzyme's active site or can render the analog a mechanism-based inhibitor.

Antimicrobial Peptides

The introduction of fluorinated phenylalanine into antimicrobial peptides (AMPs) can modulate their activity. Studies on derivatives of the peptide Temporin L have shown that fluorination can impact the peptide's structure and its ability to interact with and disrupt bacterial membranes.[17] Similarly, hydrogels formed from single-fluorinated Fmoc-Phe derivatives have demonstrated significant antibacterial properties.[18]

Experimental Protocols

Synthesis of Fluorinated Phenylalanine Derivatives

Multiple synthetic routes exist for preparing fluorinated phenylalanines. Below is a representative protocol for an asymmetric phase-transfer catalyzed alkylation.[1][19]

Protocol: Asymmetric Synthesis of 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine [19]

-

Preparation of the Electrophile : 4,4'-Difluorobenzhydrol is treated with 48% HBr in water at 80°C to form the corresponding bromide.

-

Phase-Transfer Catalysis (PTC) Reaction : The tert-butyl glycinate-benzophenone Schiff base (nucleophile) is alkylated with the prepared bromide in the presence of a cinchona alkaloid-derived chiral catalyst. The reaction is typically run in a biphasic system (e.g., toluene/aqueous base). To achieve high enantioselectivity, the catalyst or base should be added last.

-

Hydrolysis and Deprotection : The resulting alkylated product is treated with concentrated hydrochloric acid at reflux to hydrolyze the ester and imine protecting groups.

-

Purification : The final product, 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine hydrochloride, is isolated and purified, often by recrystallization.

Biosynthetic Incorporation into Proteins

Fluorinated phenylalanine can be incorporated into proteins expressed in bacterial systems like E. coli. This is often achieved by providing the analog in the growth media while inhibiting the natural synthesis pathway for aromatic amino acids.[4]

Protocol: Biosynthetic Labeling using Glyphosate (B1671968) [4]

-

Cell Culture : Grow E. coli cells harboring the expression plasmid for the protein of interest in M9 minimal media at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Inhibition of Aromatic Amino Acid Synthesis : Add glyphosate to the culture to a final concentration of 1 g/L. Glyphosate inhibits the shikimate pathway, preventing the endogenous synthesis of phenylalanine, tyrosine, and tryptophan.

-

Addition of Amino Acids : Add the desired fluorinated phenylalanine analog (e.g., 50 mg/L of 4-fluoro-L-phenylalanine) along with the other two non-fluorinated aromatic amino acids (e.g., 50 mg/L each of L-tyrosine and L-tryptophan) to the media.

-

Induction : Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Harvesting and Purification : Continue cell growth for several hours, then harvest the cells by centrifugation. The fluorinated protein can then be purified using standard protocols established for the unlabeled protein.

Visualizations

Caption: Logical flow of how fluorine's core properties alter phenylalanine.

Caption: General experimental workflow from synthesis to analysis.

Caption: Uptake of ¹⁸F-Phe via LAT1 for PET imaging of tumors.

Conclusion

The substitution of fluorine onto phenylalanine provides a powerful and versatile tool for researchers in chemistry, biology, and medicine. It allows for the rational design of molecules with enhanced properties, including improved stability, greater binding affinity, and favorable pharmacokinetics.[1][2] From developing more robust therapeutic peptides to creating highly specific imaging agents for cancer diagnostics, fluorinated phenylalanine analogs continue to be instrumental in advancing our understanding of biological systems and in the creation of next-generation therapeutics.[3][15]

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. L-3-fluorophenylalanine [chembk.com]

- 6. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 9. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. chemimpex.com [chemimpex.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to 3,5-Difluoro-DL-phenylalanine: Commercial Availability, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,5-Difluoro-DL-phenylalanine, a synthetic amino acid of significant interest in peptide and protein chemistry. This document details its commercial availability from various suppliers, summarizes its key chemical and physical properties, and provides insights into its applications, particularly in the synthesis of modified peptides with enhanced biological characteristics.

Commercial Availability and Supplier Overview

This compound is commercially available from a range of chemical suppliers specializing in research chemicals, amino acid derivatives, and building blocks for peptide synthesis. The compound is typically offered in various purities and quantities, and is also available in its chiral L- and D-forms, as well as with protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) for direct use in solid-phase peptide synthesis (SPPS).

Below is a summary of prominent suppliers and their typical product offerings. Please note that catalog numbers and available quantities are subject to change and should be verified on the respective supplier websites.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |

| MedchemExpress | This compound | 2629-63-2 | C₉H₉F₂NO₂ | ≥97% | Also offers L- and D-isomers, as well as Fmoc and Boc protected versions. |

| Chem-Impex | Fmoc-3,5-difluoro-L-phenylalanine | 205526-24-5 | C₂₄H₁₉F₂NO₄ | ≥97% (HPLC) | Specializes in protected amino acids for peptide synthesis. |

| BLDpharm | N-Boc-3,5-difluoro-L-phenylalanine | 205445-52-9 | C₁₄H₁₇F₂NO₄ | 98% | A leading supplier of research chemicals and building blocks. |

| BuyersGuideChem | 3,5-Difluoro-L-phenylalanine | 31105-91-6 | C₉H₉F₂NO₂ | Varies | A platform to connect with various global suppliers. |

| Active Biopharma | 3,5-Difluoro-L-phenylalanine | 31105-91-6 | C₉H₉F₂NO₂ | Not Specified | Supplier of bioactive molecules. |

| Alchem Pharmtech | 3,5-DIFLUORO-D-PHENYLALANINE | 266360-63-8 | C₉H₉F₂NO₂ | Not Specified | Provides a range of chemical products. |

Physicochemical Properties

The introduction of fluorine atoms onto the phenyl ring of phenylalanine significantly alters its electronic and lipophilic properties, which in turn influences the behavior of peptides and proteins incorporating this amino acid.

| Property | Value | Data Source |

| Molecular Weight | 201.17 g/mol | PubChem |

| Appearance | White to off-white powder | Chem-Impex |

| Melting Point | Not consistently reported for DL-form. L-form: 109-115 °C (for Boc-protected) | CAS 205445-52-9 |

| Solubility | Soluble in aqueous solutions, solubility may be pH-dependent. | General knowledge for amino acids |

| pKa | Not readily available for the DL-form. The presence of electron-withdrawing fluorine atoms is expected to lower the pKa of the aromatic ring compared to phenylalanine. | Inferred from chemical principles |

Core Applications in Research and Development

The primary application of this compound and its derivatives lies in the field of peptide and protein engineering. The incorporation of this non-canonical amino acid can confer unique and advantageous properties to the resulting biomolecules.

Enhanced Stability and Bioactivity: The fluorine substitutions on the phenyl ring increase the hydrophobicity and can enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation. This increased stability is a desirable attribute for therapeutic peptides.

Probing Protein Structure and Function: The unique spectroscopic signature of fluorine (¹⁹F-NMR) allows for its use as a probe to study protein structure, folding, and dynamics without perturbing the overall conformation significantly.

Modulation of Peptide-Protein Interactions: The altered electronic properties of the difluorinated aromatic ring can influence cation-π and π-π stacking interactions, which are often critical for molecular recognition and binding affinity at protein interfaces. This can be exploited to fine-tune the selectivity and potency of peptide-based drugs.

Experimental Protocols

General Protocol for Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-3,5-difluoro-L-phenylalanine into a peptide sequence using a manual SPPS approach on a rink amide resin. The DL-form is generally not used directly in SPPS due to the production of diastereomeric peptides.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-3,5-difluoro-L-phenylalanine

-

Other required Fmoc-protected amino acids

-

Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Washing solutions

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF, followed by DCM and then DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-3,5-difluoro-L-phenylalanine (3 eq.) and HBTU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion.

-

Drain the reaction vessel and wash the resin with DMF, DCM, and DMF.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conceptual Workflow for the Synthesis of this compound

While detailed industrial synthesis protocols are proprietary, a common academic approach for the synthesis of fluorinated phenylalanines involves the Erlenmeyer-Plöchl reaction followed by reduction and hydrolysis.

Conceptual Steps:

-

Condensation: React 3,5-difluorobenzaldehyde (B1330607) with N-acetylglycine in the presence of acetic anhydride (B1165640) and a weak base (e.g., sodium acetate) to form an azlactone.

-

Ring Opening and Reduction: The azlactone is then treated with a reducing agent (e.g., red phosphorus and hydriodic acid) which opens the ring and reduces the double bond to yield N-acetyl-3,5-difluoro-DL-phenylalanine.

-

Hydrolysis: The N-acetyl group is removed by acid or base hydrolysis to yield this compound.

-

Purification: The final product is purified by recrystallization.

Visualizations

Logical Workflow for Peptide Synthesis Incorporation

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating 3,5-difluorophenylalanine.

Conceptual Diagram of Phenylalanine Metabolism

As no specific signaling pathway for this compound is well-documented, a diagram illustrating the general metabolic fate of phenylalanine provides context for how this analog might be processed or utilized by cells.

Caption: Overview of the primary metabolic fates of phenylalanine in a cell.

Impact of 3,5-Difluorophenylalanine Incorporation on Peptide Properties

Caption: Conceptual overview of the effects of 3,5-difluorophenylalanine on peptide properties.

Methodological & Application

Synthesis of 3,5-Difluoro-DL-phenylalanine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-Difluoro-DL-phenylalanine, a fluorinated analog of the essential amino acid phenylalanine. Fluorinated amino acids are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity of peptides and therapeutic proteins. The presented method is based on the Erlenmeyer-Plöchl synthesis, a reliable and well-established procedure for the preparation of α-amino acids. This protocol outlines the necessary reagents, equipment, and step-by-step instructions to facilitate the successful synthesis of the target compound in a laboratory setting.

Introduction

The incorporation of fluorine into bioactive molecules is a widely employed strategy in drug discovery to modulate their pharmacological properties. This compound, in particular, serves as a valuable building block for the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. The fluorine substituents at the meta positions of the phenyl ring can alter the electronic and conformational properties of the amino acid, leading to modified biological activity. The Erlenmeyer-Plöchl synthesis provides a straightforward route to this compound, starting from the commercially available 3,5-difluorobenzaldehyde (B1330607).

Synthesis Pathway

The synthesis of this compound via the Erlenmeyer-Plöchl reaction is a two-step process. The first step involves the condensation of 3,5-difluorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride (B1165640) and a weak base to form an azlactone intermediate. The second step is the reductive hydrolysis of the azlactone to yield the final racemic amino acid.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on the general principles of the Erlenmeyer-Plöchl synthesis. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Materials and Equipment

| Reagent/Material | Grade | Supplier (Example) |

| 3,5-Difluorobenzaldehyde | ≥98% | Sigma-Aldrich |

| N-Acetylglycine | ≥99% | Sigma-Aldrich |

| Acetic Anhydride | ACS reagent, ≥98% | Sigma-Aldrich |

| Sodium Acetate (anhydrous) | ≥99% | Sigma-Aldrich |

| Red Phosphorus | Amorphous | Sigma-Aldrich |

| Hydriodic Acid (57% in water) | ACS reagent | Sigma-Aldrich |

| Ethanol | Reagent grade | Fisher Scientific |

| Diethyl Ether | ACS reagent | Fisher Scientific |

| Round-bottom flask (250 mL) | ||

| Reflux condenser | ||

| Heating mantle | ||

| Magnetic stirrer and stir bar | ||

| Buchner funnel and filter paper | ||

| Rotary evaporator |

Procedure

Step 1: Synthesis of 4-(3,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

-

To a 250 mL round-bottom flask, add 3,5-difluorobenzaldehyde (14.2 g, 0.1 mol), N-acetylglycine (11.7 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

-

Add acetic anhydride (30 mL, 0.32 mol) to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (approximately 100-110 °C) with constant stirring for 2 hours.

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

Slowly add the cooled mixture to 200 mL of ice-cold water with vigorous stirring.

-

The yellow solid precipitate (the azlactone) is collected by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

Step 2: Synthesis of this compound

-

Caution: This step involves the use of hydriodic acid and red phosphorus, which should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-